Rosmarinic acid

Catalog No.
S541832
CAS No.
20283-92-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosmarinic acid

CAS Number

20283-92-5

Product Name

Rosmarinic acid

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1

InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-N

SMILES

O=C(O)[C@H](OC(/C=C/C1=CC=C(O)C(O)=C1)=O)CC2=CC=C(O)C(O)=C2

Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL

Synonyms

Rosmarinic acid; Labiatic acid; RM 21A; NPLC 0542; NPLC-0542; NPLC0542;

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Description

The exact mass of the compound Rosmarinic acid is 360.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, dmso or dimethyl formamide to approximately 25 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. It belongs to the ontological category of rosmarinic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Soothing. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

2.4

Exact Mass

360.0845

Density

1.547 g/cu cm

LogP

log Kow = 1.82 (est)

Appearance

Solid powder

Melting Point

171-175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MQE6XG29YI

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 198 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 194 of 198 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Melissa officinalis L. (Lamiaceae) (lemon balm) is used in folk medicine for nervous complaints, lower abdominal disorders and, more recently, for treating Herpes simplex lesions. In this work the antiviral activity of a hydroalcoholic extract of lemon balm leaves against the Herpes simplex virus type 2 (HSV-2) was assessed by the cytopathic effect inhibition assay on Vero cells (ATCC CCL-81), in comparison with acyclovir. The cytotoxicity of the extract on Vero cells was previously tested by evaluating the cellular death and was confirmed by the Trypan blue test. Lemon balm showed to reduce the cytopathic effect of HSV-2 on Vero cells, in the range of non-toxic concentrations of 0.025-1 mg/mL (with reference to the starting crude herbal material). The maximum inhibiting effect (60%) was obtained with 0.5 mg/mL. The viral binding assay showed that the extract does not prevent the entry of HSV-2 in the cells, thus suggesting a mechanism of action subsequent to the penetration of the virus in the cell. The extract was also chemically characterized by NMR and HPLC analysis; it showed to contain cinnamic acid-like compounds, mainly rosmarinic acid (4.1% w/w). /The/ experiments support the use of lemon balm for treating Herpes simplex lesions and encourage clinical trials on this medicinal plant.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling.
Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis.
...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis.
Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1.

Vapor Pressure

1.1X10-13 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

20283-92-5
537-15-5

Wikipedia

Rosmarinic acid
(R)-rosmarinic acid
Rosmarinate

Use Classification

Cosmetics -> Antioxidant; Soothing

Methods of Manufacturing

During an investigation of plant cell cultures that might be useful in the treatment of renal disorders /investigators/ established a vigorously-growing E-4 callus culture of Eritrichium sericeum that produced large amounts of caffeic acid metabolites, (-)-rabdosiin (1.8% dry wt) and rosmarinic acid (4.6% dry wt). Elicitation of the calli by methyl jasmonate induced a 38% increase in total polyphenol production. The most efficient method of eliciting (-)-rabdosiin biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in (-)-rabdosiin production of as much as 4.1% dry wt. ...

General Manufacturing Information

One of the major polyphenolic ingredients of Perillae Herba (a leaf of Perilla frutescens), and has an antidepressant-like property in animal models of depression.
Rosemary (Rosmarinus officinalis Linn.) is a common household plant grown in many parts of the world.
Rosmarinic acid is one of the polyphenolic substances contained in culinary herbs such as perilla (Perilla frutescens L.), rosemary (Rosmarinus officinalis L.), sage (Salvia officinalis L.), mint (Mentha arvense L.), and basil (Ocimum basilicum L.). These herbs are commonly grown in the garden as kitchen herbs, and while used to add flavor in cooking, are also known to have several potent physiological effects.
... The phenolic compound, rosmarinic acid, obtains one of its phenolic rings from phenylalanine via caffeic acid and the other from tyrosine via dihydroxyphenyl-lactic acid. Relatively large-scale production of rosmarinic acid can be obtained from the cell culture of Coleus blumei Benth when supplied exogenously with phenylalanine and tyrosine. Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin. It increases the production of prostaglandin E2 and reduces the production of leukotriene B4 in human polymorphonuclear leucocytes, and inhibits the complement system. It is concluded that rosemary and its constituents especially caffeic acid derivatives such as rosmarinic acid have a therapeutic potential in treatment or prevention of bronchial asthma, spasmogenic disorders, peptic ulcer, inflammatory diseases, hepatotoxicity, atherosclerosis, ischemic heart disease, cataract, cancer and poor sperm motility.
/OTHER TOXICITY INFORMATION/ The influence of elicitation on rosmarinic acid biosynthesis by Lavandula vera MM cell suspension culture was investigated using vanadyl sulfate as an abiotic elicitor. It was established that 12 hr after treatment with 25 mg/L vanadyl sulfate the rosmarinic acid production was increased up to 3.92 g/L (2.8 times higher compared to the control cultivation). No significant amounts of rosmarinic acid were detected in the culture medium in comparison with its intracellular content. However, it was observed that the extracellular content of rosmarinic acid is 3.3 times higher compared to the control variant (4 hr after treatment at elicitor concentration 25 mg/L).

Analytic Laboratory Methods

A TLC densitometric method for the simultaneous determination of rosmarinic acid and caffeic acid in the leaves of 5 Salvia species is described.
Mints (Mentha spp.), aromatic crops grown largely for their essential oils, also are rich sources of nonvolatile antiinflammatory agents. Identification and quantitation of the constituents responsible for their antiinflammatory activity is challenging owing to the lack of suitable chromatographic methodology. In the present research, the simultaneous quantitation of antiinflammatory constituents rosmarinic acid, oleanolic acid, and ursolic acid in mints was attained by using a unique tandem HPLC column system coupled with an electrospray ionization mass detection (MRM mode). The ion mode optimization for rosmarinic acid under negative and triterpenoid acids under positive was achieved by setting 2 time segments in a single run where the polarity mode was switched from negative (0 to 10 min) to positive (10 to 40 min). For the investigated concentration ranges of anti-inflammatory agents in mints, good linearities (r2 > or = 0.998) were obtained for each calibration curve. Validation of precision and accuracy for this method showed that intra- and inter-day repeatabilities for all analytes were less than 5.51%, and the recoveries varied from 97.8% to 99.3%. The developed LC/MS/MS assay provides a suitable quality control method for the determination of antiinflammatory constituents in Mentha spp. There is a wide range of diversity in the natural product composition for these acids across the Mentha germplasm collection evaluated. The presence of these antiinflammatory acids in post-distilled mints shows that value-added nutraceutical enriched products can be developed with proper processing and recovery systems in addition to the distillation and capture of the valuable volatile essential oils...
Free radical generation as a result of oxidation reactions of rosmarinic acid (RA), a caffeic acid ester with 3,4-dihydroxyphenyllactate, was investigated by electron paramagnetic resonance (EPR) spectroscopy using a variety of oxidation conditions. Limitations and possibilities of using the various methodologies to obtain information about the reaction chemistry of polyphenols are discussed. Three different spectra were detected dependent on the pH and oxidizing agent. Feasible structures for the observed radicals were tested by density functional theory (DFT) calculations and the results indicate that oxidation reactions can occur at both of the catechol groups.
Gold nanoparticles dispersed in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Au-BMI-PF(6)) were supported in chitin (CTN) chemically crosslinked with glyoxal and epichlorohydrin to obtain a new supported ionic liquid phase (SILP) catalyst with high catalytic activity, and providing an excellent environment for enzyme immobilization. This modified biopolymer matrix (Au-BMI-PF(6)-CTN) was used as a support for the immobilization of the enzyme peroxidase (PER) from pea (Pisum sativum), and employed to develop a new biosensor for rosmarinic acid (RA) determination in pharmaceutical samples by square-wave voltammetry. In the presence of hydrogen peroxide, the PER catalyzes the oxidation of RA to the corresponding o-quinone, which is electrochemically reduced at a potential of +0.14 V vs. Ag/AgCl. Under optimized conditions, the resulting peak current increased linearly for the RA concentration range of 0.50 to 23.70 uM with a detection limit of 70.09 nM. The biosensor demonstrated high sensitivity, good repeatability and reproducibility, and long-term stability (15% decrease in response over 120 days). The method was successfully applied to the determination of RA content in pharmaceutical samples, with recovery values being in the range of 98.3 to 106.2%. The efficient analytical performance of the proposed biosensor can be attributed to the effective immobilization of the PER enzyme in the modified CTN matrix, the significant contribution of the high conductivity of the ionic liquid, the facilitation of electron transfer promoted by gold nanoparticles, and the inherent catalytic ability of these materials.
For more Analytic Laboratory Methods (Complete) data for ROSMARINIC ACID (6 total), please visit the HSDB record page.

Interactions

Rosmarinic acid (RA), a caffeic acid ester, has insulin-sensitizing and antioxidant effects in high fructose-fed model of insulin resistance (IR). This study investigated whether RA supplementation prevents cardiac abnormalities and hypertension in fructose-fed rats (FFR). Rats fed with fructose diet (60 g/100 g) for 60 days exhibited metabolic abnormalities and rise in plasma and cardiac lipids and whole body IR. The levels of cardiac antioxidants and plasma ferric reducing antioxidant power were significantly reduced in FFR concomitant with increased levels of lipid peroxidation and protein oxidation products. A significant rise in troponin T, creatine kinase-MB, aspartate transaminase, and lactate dehydrogenase in plasma of FFR was noted. RA supplementation to FFR (10 mg/kg from the 16th day) significantly improved insulin sensitivity, reduced lipid levels, oxidative damage, and the expression of p22phox subunit of nicotinamide adenine dinucleotide phosphate reduced oxidase, and prevented cardiac hypertrophy. Fructose-induced rise in blood pressure was also lowered by RA through decrease in endothelin-1 and angiotensin-converting enzyme activity and increase in nitric oxide levels. Histology revealed a reduction in myocardial damage in RA-supplemented FFR. These findings suggest that RA acts as a vasoactive substance and a cardioprotector through its antioxidant property. Thus, RA may be useful in reducing the cardiovascular risk associated with IR.
Epidemiological and experimental studies have suggested that diesel exhaust particles (DEP) may be involved in recent increases in lung diseases. DEP has been shown to generate reactive oxygen species. Intratracheal instillation of DEP induces lung inflammation and edema in mice. Rosmarinic acid is a naturally occurring polyphenol with antioxidative and anti-inflammatory activities. /This/ investigated the effects of rosmarinic acid on lung injury induced by intratracheal administration of DEP (500 ug/body) in mice. Oral supplementation with administration of rosmarinic acid (2 mg/body for 3 d) inhibited DEP-induced lung injury, which was characterized by neutrophil sequestration and interstitial edema. DEP enhanced the lung expression of keratinocyte chemoattractant (KC), interleukin-1beta, monocyte chemoattractant protein-1, and macrophage inflammatory protein-1alpha, which was inhibited by treatment with rosmarinic acid. DEP enhanced expression of iNOS mRNA and formation of nitrotyrosine and 8-OHdG in the lung, which was also inhibited by rosmarinic acid. These results suggest that rosmarinic acid inhibits DEP-induced lung injury by the reduction of proinflammatory molecule expression. Antioxidative activities of rosmarinic acid may also contribute to its protective effects.
Rosmarinic acid (RA), a polyphenolic phytochemical, is a natural prolyl oligopeptidase inhibitor. /The present study/ found that RA exerted potent anti-inflammatory effects in in vivo models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). Mice were pretreated with RA one hour before challenge with a dose of 0.5 mg/kg LPS. Twenty-four hours after LPS was given, bronchoalveolar lavage fluid (BALF) was obtained to measure pro-inflammatory mediator and total cell counts. RA significantly decreased the production of LPS-induced TNF-a, IL-6, and IL-1beta compare with the LPS group. When pretreated with RA (5, 10, or 20 mg/kg) the lung wet-to-dry weight (W/D) ratio of the lung tissue and the number of total cells, neutrophils and macrophages in the BALF were decreased significantly. Furthermore, RA may enhance oxidase dimutase (SOD) activity during the inflammatory response to LPS-induced ALI. And /the authors/ further demonstrated that RA exerts anti-inflammation effect in vivo models of ALI through suppresses ERK/MAPK signaling in a dose dependent manner...
The aim of the present work was to study the protective effects of rosmarinic acid against ethanol-induced DNA damage in mice. The antigenotoxic capacity of rosmarinic acid (100 mg/kg) was tested using pre-, co- and post-treatment with ethanol (5 g/kg). Peripheral blood (1 and 24 hr) and brain cells (24 hr) were evaluated using the comet assay and bone marrow was analyzed using the micronucleus assay (24 hr). The results were compared to data of TBARS, enzymes with antioxidant activity, and DCFH-DA test. Peripheral blood and brain cells show that mean damage index (DI) and damage frequency (DF) values of ethanol with pre-treatment with rosmarinic acid group were significantly lower than in the ethanol group. In brain cells all different treatments with ethanol and rosmarinic acid showed significant decrease in DI and DF mean values when compared to ethanol group and negative control. No significant differences were observed in micronucleus frequency, activity of antioxidant enzymes and TBARS between groups. The DCFH-DA test show a reduction of 18% of fluorescence intensity when compare with ethanol group. The results show that rosmarinic acid could decrease the levels of DNA damage induced by ethanol, for both tissues and treatment periods.
For more Interactions (Complete) data for ROSMARINIC ACID (13 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Noguchi-Shinohara M, Ono K, Hamaguchi T, Iwasa K, Nagai T, Kobayashi S, Nakamura H, Yamada M. Pharmacokinetics, Safety and Tolerability of Melissa officinalis Extract which Contained Rosmarinic Acid in Healthy Individuals: A Randomized Controlled Trial. PLoS One. 2015 May 15;10(5):e0126422. doi: 10.1371/journal.pone.0126422. eCollection 2015. PubMed PMID: 25978046; PubMed Central PMCID: PMC4433273.
2: Nabavi SF, Tenore GC, Daglia M, Tundis R, Loizzo MR, Nabavi SM. The cellular protective effects of rosmarinic acid: from bench to bedside. Curr Neurovasc Res. 2015;12(1):98-105. Review. PubMed PMID: 25578431.
3: Rocha J, Eduardo-Figueira M, Barateiro A, Fernandes A, Brites D, Bronze R, Duarte CM, Serra AT, Pinto R, Freitas M, Fernandes E, Silva-Lima B, Mota-Filipe H, Sepodes B. Anti-inflammatory effect of rosmarinic acid and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation. Basic Clin Pharmacol Toxicol. 2015 May;116(5):398-413. doi: 10.1111/bcpt.12335. Epub 2014 Nov 6. PubMed PMID: 25287116.
4: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.
5: Lee JW, Asai M, Jeon SK, Iimura T, Yonezawa T, Cha BY, Woo JT, Yamaguchi A. Rosmarinic acid exerts an antiosteoporotic effect in the RANKL-induced mouse model of bone loss by promotion of osteoblastic differentiation and inhibition of osteoclastic differentiation. Mol Nutr Food Res. 2015 Mar;59(3):386-400. doi: 10.1002/mnfr.201400164. Epub 2015 Jan 21. PubMed PMID: 25380345.
6: Peng X, Qi W, Huang R, Su R, He Z. Elucidating the influence of gold nanoparticles on the binding of salvianolic acid B and rosmarinic acid to bovine serum albumin. PLoS One. 2015 Apr 10;10(4):e0118274. doi: 10.1371/journal.pone.0118274. eCollection 2015. PubMed PMID: 25861047; PubMed Central PMCID: PMC4393081.
7: Demirezer LÖ, Gürbüz P, Kelicen Uğur EP, Bodur M, Özenver N, Uz A, Güvenalp Z. Molecular docking and ex vivo and in vitro anticholinesterase activity studies of Salvia sp. and highlighted rosmarinic acid. Turk J Med Sci. 2015;45(5):1141-8. PubMed PMID: 26738360.
8: Sevindik HG, Ozgen U, Atila A, Ozturk Er H, Kazaz C, Duman H. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii. Chem Pharm Bull (Tokyo). 2015;63(9):720-5. doi: 10.1248/cpb.c14-00877. PubMed PMID: 26329865.
9: Alcaraz M, Alcaraz-Saura M, Achel DG, Olivares A, López-Morata JA, Castillo J. Radiosensitizing effect of rosmarinic acid in metastatic melanoma B16F10 cells. Anticancer Res. 2014 Apr;34(4):1913-21. PubMed PMID: 24692726.
10: Zhang S, Yan Y, Wang B, Liang Z, Liu Y, Liu F, Qi Z. Selective responses of enzymes in the two parallel pathways of rosmarinic acid biosynthetic pathway to elicitors in Salvia miltiorrhiza hairy root cultures. J Biosci Bioeng. 2014 May;117(5):645-51. doi: 10.1016/j.jbiosc.2013.10.013. Epub 2013 Nov 9. PubMed PMID: 24220646.
11: Coelho VR, Vieira CG, de Souza LP, Moysés F, Basso C, Papke DK, Pires TR, Siqueira IR, Picada JN, Pereira P. Antiepileptogenic, antioxidant and genotoxic evaluation of rosmarinic acid and its metabolite caffeic acid in mice. Life Sci. 2015 Feb 1;122:65-71. doi: 10.1016/j.lfs.2014.11.009. Epub 2014 Dec 11. PubMed PMID: 25498895.
12: Kantar Gok D, Ozturk N, Er H, Aslan M, Demir N, Derin N, Agar A, Yargicoglu P. Effects of rosmarinic acid on cognitive and biochemical alterations in ovariectomized rats treated with D-galactose. Folia Histochem Cytobiol. 2015;53(4):283-93. doi: 10.5603/fhc.a2015.0034. Epub 2015 Dec 30. PubMed PMID: 26714446.
13: Ozturk H, Ozturk H, Terzi EH, Ozgen U, Duran A, Uygun I. Protective effects of rosmarinic acid against renal ischaemia/reperfusion injury in rats. J Pak Med Assoc. 2014 Mar;64(3):260-5. PubMed PMID: 24864596.
14: Zhu F, Asada T, Sato A, Koi Y, Nishiwaki H, Tamura H. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves. J Agric Food Chem. 2014 Jan 29;62(4):885-92. doi: 10.1021/jf404318j. Epub 2014 Jan 15. PubMed PMID: 24400891.
15: Corral-Lugo A, Daddaoua A, Ortega A, Espinosa-Urgel M, Krell T. Rosmarinic acid is a homoserine lactone mimic produced by plants that activates a bacterial quorum-sensing regulator. Sci Signal. 2016 Jan 5;9(409):ra1. doi: 10.1126/scisignal.aaa8271. PubMed PMID: 26732761.
16: Jiang J, Bi H, Zhuang Y, Liu S, Liu T, Ma Y. Engineered synthesis of rosmarinic acid in Escherichia coli resulting production of a new intermediate, caffeoyl-phenyllactate. Biotechnol Lett. 2016 Jan;38(1):81-8. doi: 10.1007/s10529-015-1945-7. Epub 2015 Sep 4. PubMed PMID: 26337416.
17: Grigoletto J, Oliveira CV, Grauncke AC, Souza TL, Souto NS, Freitas ML, Furian AF, Santos AR, Oliveira MS. Rosmarinic acid is anticonvulsant against seizures induced by pentylenetetrazol and pilocarpine in mice. Epilepsy Behav. 2016 Sep;62:27-34. doi: 10.1016/j.yebeh.2016.06.037. Epub 2016 Jul 20. PubMed PMID: 27448240.
18: Basappa Maheswarappa N, Subbaiah V, Muthupalani M, Yamagani PK, Mohan K, Keshapaga UR, Vaikkathukattil Asokan S, Kalappurakkal RC. Antioxidant activity of carnosic acid and rosmarinic acid in raw and cooked ground chicken patties. J Sci Food Agric. 2014 Jan 30;94(2):273-9. doi: 10.1002/jsfa.6248. Epub 2013 Jul 15. PubMed PMID: 23740828.
19: Popov AM, Osipov AN, Korepanova EA, Krivoshapko ON, Artiukov AA. [Study of antioxidant and membrane activity of rosmarinic acid using different model systems]. Biofizika. 2013 Sep-Oct;58(5):775-85. Russian. PubMed PMID: 25481945.
20: Sotnikova R, Okruhlicova L, Vlkovicova J, Navarova J, Gajdacova B, Pivackova L, Fialova S, Krenek P. Rosmarinic acid administration attenuates diabetes-induced vascular dysfunction of the rat aorta. J Pharm Pharmacol. 2013 May;65(5):713-23. doi: 10.1111/jphp.12037. Epub 2013 Feb 27. PubMed PMID: 23600389.

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